molecular formula C12H19NO5 B6315722 8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1638651-87-2

8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B6315722
CAS No.: 1638651-87-2
M. Wt: 257.28 g/mol
InChI Key: LTICVSVPTXOFMF-UHFFFAOYSA-N
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Description

8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound with the molecular formula C12H19NO5. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many biologically active molecules, including tropane alkaloids . This compound is often used in synthetic chemistry as a building block for the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of 8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of a tropinone derivative with tert-butyl chloroformate under basic conditions to introduce the tert-butoxycarbonyl (Boc) protecting group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of 8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid is primarily related to its ability to interact with biological targets through its bicyclic structure. This interaction often involves binding to specific receptors or enzymes, thereby modulating their activity . The molecular targets and pathways involved depend on the specific derivative of the compound and its intended application .

Comparison with Similar Compounds

8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-8-4-5-12(13,9(14)15)7-17-6-8/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTICVSVPTXOFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 50 ml of flask fitted with magnetic stirrer was charged with 5 ml of THF and was cooled to −78° C., to which 2-methyl-2-butene (0.15 mL, 3 mmol) was added and stirred for 5 minutes. Another 50 ml of flask fitted with magnetic stirrer was charged with tert-butyl 5-formyl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate (71 mg, 0.3 mmol) and tert butanol (5 mL) and was stirred at 25° C., to which the above prepared 2-methyl-2-butene THF solution was added. The resulting mixture was cooled to 0° C., and then a solution of NaH2PO4 (81 mg, 0.52 mmol) in water (5 mL) and a solution of NaClO2 (20 mg, 0.22 mmol) in water (5 mL) were added subsequently. After stirring for 20 minutes at 0° C., the reaction mixture was diluted with water (10 mL), acidified to pH 5-6 using 1N HCl, and extracted with ethyl acetate (50 mL) three times. The combined organic phases were dried over Na2SO4, and concentrated in vacuo to afford 8-tert-butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-5-carboxylic acid 81k (40 mg, 51%), which was used for next step without further purification. MS: calc'd (MH+) 258, measured (MH+) 258
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
71 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
2-methyl-2-butene THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
NaH2PO4
Quantity
81 mg
Type
reactant
Reaction Step Five
Quantity
20 mg
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

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